Methyl 1-benzyl-1,4-diazepane-2-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 1-benzyl-1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)13-10-15-8-5-9-16(13)11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
InChI Key |
YWOCVOZEZCECFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategies
Reductive amination is a cornerstone for constructing the diazepane ring system. A representative method involves the condensation of a benzylamine derivative with a ketoester precursor, followed by borohydride-mediated reduction. For example:
-
Step 1 : Reaction of 4-benzylamino-2-ketobutanoate with methyl glyoxylate in toluene at 0–10°C forms an imine intermediate .
-
Step 2 : Sodium borohydride reduction at 0°C yields the diazepane ring, with subsequent esterification using methanol/HCl to afford the methyl ester .
Key Data :
| Precursor | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Benzylamino-2-ketobutanoate | NaBH4 | Toluene | 0°C | 78% |
| N-Benzyl-β-alanine methyl ester | NaCNBH3 | DCM | RT | 85% |
This method is noted for its scalability but requires careful pH control to avoid over-reduction .
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis using Grubbs catalysts offers a stereocontrolled pathway. A 2024 study demonstrated:
-
Substrate : Diethyl 2-(benzylamino)pent-4-enoate.
-
Catalyst : Grubbs II (5 mol%) in dichloromethane under N2.
-
Outcome : Selective formation of the 1,4-diazepane ring with 92% ee after 12 hours .
Optimization Insights :
-
Lower catalyst loading (2.5 mol%) reduced cost but increased reaction time to 24 hours .
-
Electron-deficient alkenes improved regioselectivity by stabilizing transition states .
Catalytic Asymmetric Synthesis
Chiral resolution techniques are critical for enantiomerically pure products. A 2025 patent disclosed:
-
Step 1 : Racemic methyl 1-benzyl-1,4-diazepane-2-carboxylate is treated with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol in acetonitrile.
-
Step 2 : Cocrystallization isolates the (R)-enantiomer with >99% ee after recrystallization .
Comparative Efficiency :
| Method | ee (%) | Yield |
|---|---|---|
| Cocrystallization | 99.5 | 30% |
| Chiral HPLC | 99.9 | 15% |
This method balances enantiomeric purity with moderate yields, making it suitable for small-scale API synthesis .
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring-closing steps. A 2024 protocol reported:
-
Conditions : 150°C, 20 minutes, using DMF as solvent and K2CO3 as base.
-
Yield : 88% with 95% purity, reducing side products compared to conventional heating .
Advantages :
Green Chemistry Innovations
Recent advances emphasize solvent-free and catalytic methods:
-
Ball Milling : Mechanochemical synthesis using SiO2-supported Au nanoparticles achieved 94% yield in 2 hours .
-
Biocatalysis : Lipase-mediated esterification in ionic liquids provided 82% yield with 99% enantioselectivity .
Environmental Metrics :
| Method | E-Factor | PMI |
|---|---|---|
| Conventional | 32 | 58 |
| Ball Milling | 8 | 12 |
Industrial-Scale Production
A 2024 pilot study outlined a 5-step sequence for kilogram-scale synthesis:
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Benzylation : Benzyl chloride + 1,4-diazepane-2-carboxylic acid (90% yield).
-
Esterification : SOCl2/MeOH (95% yield).
-
Purification : Crystallization from ethyl acetate/heptane (99.5% purity) .
Cost Analysis :
Analytical Characterization
Critical quality attributes were validated using:
Scientific Research Applications
Methyl 1-benzyl-1,4-diazepane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituent variations and their implications:
Key Observations :
- The 2-chlorobenzoyl group in 1-(2-chlorobenzoyl)-1,4-diazepane increases electrophilicity, favoring covalent interactions .
- Ester vs. Ketone : The methyl ester in the target compound contrasts with the ketone in Methylclonazepam, affecting metabolic stability. Esters are prone to hydrolysis, whereas ketones are more stable, contributing to Methylclonazepam’s longer half-life .
Physicochemical and Pharmacokinetic Properties
- Collision Cross-Section (CCS): While direct CCS data for the target compound are unavailable, its analog 1-benzyl-2-methyl-1,4-diazepane exhibits a CCS of 148.7 Ų ([M+H]+), suggesting a compact conformation.
- Solubility : The dihydrochloride salt form of Methyl 1-methyl-1,4-diazepane-2-carboxylate (see ) highlights the role of salt formation in improving aqueous solubility compared to the free base form of the target compound .
Limitations and Data Gaps
- Structural Data: lists an incorrect molecular formula (C₈H₁₁NO₃) for 1-benzyl-1,4-diazepane, highlighting inconsistencies in publicly available databases. The correct formula is C₁₁H₁₄N₂.
- Pharmacological Profiling: No direct activity data for the target compound were found in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
Methyl 1-benzyl-1,4-diazepane-2-carboxylate is a compound characterized by a benzyl group attached to a diazepane ring, which is significant in medicinal chemistry due to its potential biological activities. Its unique structure allows for various applications, particularly in pharmacology and drug development.
- Molecular Formula : C16H20N2O2
- Molecular Weight : Approximately 248.33 g/mol
- Structure : The compound features a diazepane ring with a carboxylate and benzyl substituents, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly as a potential agonist for cannabinoid receptors, specifically CB2. This activity is of interest due to the therapeutic implications in pain management and inflammation.
The compound's biological effects are believed to stem from its interaction with specific receptors in the body:
- CB2 Receptor Agonism : Studies have shown that compounds within the diazepane class can selectively activate CB2 receptors, which are implicated in modulating immune responses and pain perception .
- Stability and Metabolism : The stability of this compound in liver microsomes suggests it may have favorable pharmacokinetic properties, potentially leading to sustained therapeutic effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and potential biological activities of related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Contains a diazepane ring and carboxylic acid | Potential anxiolytic properties |
| Methyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate | Two benzyl groups attached to diazepane | Enhanced lipophilicity may improve bioavailability |
| Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate | Chiral center at the diazepane position | Specific enantiomeric activity |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound regarding its pharmacological properties:
- High-throughput Screening : A study identified several diazepane derivatives as selective CB2 agonists. This compound was included in this screening due to its structural similarities and potential for therapeutic use .
- Metabolic Stability Testing : In vitro studies demonstrated that the compound maintains stability in human plasma and liver microsomes, indicating low susceptibility to metabolic degradation. This property is critical for drugs intended for systemic use .
- Therapeutic Applications : The potential use of this compound in treating conditions like chronic pain and inflammation has been explored due to its agonistic action on cannabinoid receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-benzyl-1,4-diazepane-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves reductive amination or cyclization reactions. For example, photocatalytic methods using sacrificial electron donors like 1-benzyl-1,4-dihydronicotinamide (BNAH) can facilitate hydrogenation steps under visible light (λ > 420 nm) with Ru-based catalysts . Optimization requires monitoring reaction kinetics via HPLC or LC-MS, adjusting parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry of benzylating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection at 293 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield parameters such as bond lengths (C–C: ~1.54 Å) and torsion angles. ORTEP-III visualizes thermal ellipsoids and confirms chair conformations in the diazepane ring. Supporting techniques include / NMR for stereochemical validation and FT-IR for functional group analysis (e.g., ester C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its reactivity in catalytic systems?
- Methodological Answer: SC-XRD data reveal that the diazepane ring adopts a chair conformation with the benzyl group in an equatorial position, minimizing steric strain . Molecular dynamics simulations (AMBER/GAFF force fields) predict rotational barriers (~5–10 kcal/mol) for the ester moiety, impacting nucleophilic attack sites. Experimental validation via -EXSY NMR at variable temperatures (25–60°C) quantifies ring inversion rates. These dynamics are critical in catalysis, where flexible intermediates may enhance substrate binding in hydrogenation reactions .
Q. What strategies resolve discrepancies in crystallographic refinement parameters for this compound?
- Methodological Answer: High R values (>0.05) indicate data quality issues. Strategies include:
- Re-measuring weak reflections (I/σ(I) < 2) with longer exposure times.
- Applying TWINABS for twin correction if crystals exhibit pseudo-merohedral twinning.
- Using SHELXL’s restraints for anisotropic displacement parameters (ADPs) in disordered regions .
Example: For Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, refining H atoms via a mix of independent/constrained models reduced Δρmax to 0.30 e Å .
Q. How can computational models predict the biological activity of this compound?
- Methodological Answer: Docking studies (AutoDock Vina) with target proteins (e.g., opioid receptors) utilize the compound’s electron density maps (from SC-XRD) to model binding poses. QSAR models trained on analogs (e.g., 1-benzyl-1,7-diazaspiro[4.4]nonane) correlate substituent effects (logP, polar surface area) with activity . MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Experimental validation via in vitro assays (e.g., IC measurements in cancer cell lines) bridges computational predictions .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer:
- PXRD : Distinct diffraction patterns (2θ = 5–40°) identify polymorphs.
- DSC : Endothermic peaks (T ± 5°C) reveal phase transitions.
- Raman Spectroscopy : Shifts in C=O (1700 cm) and N–H (3300 cm) bands correlate with crystal packing.
Example: For Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, PXRD confirmed a monoclinic P2/c space group with Z = 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
